2-(Dimethylamino)acetaldehyde sulfite
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Overview
Description
2-(Dimethylamino)acetaldehyde sulfite is an organic compound with the molecular formula C4H11NO4S. It is a white solid that is typically stored under an inert atmosphere at low temperatures to maintain its stability . This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
2-(Dimethylamino)acetaldehyde sulfite can be synthesized through the reaction of 2-(dimethylamino)acetaldehyde with sodium sulfite or sodium bisulfite under appropriate conditions . The reaction typically involves mixing the reactants in an aqueous solution and maintaining the reaction at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.
Chemical Reactions Analysis
2-(Dimethylamino)acetaldehyde sulfite undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfite group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Dimethylamino)acetaldehyde sulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and other sulfur-containing compounds.
Biology: The compound is used in biochemical studies to investigate the effects of sulfite on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)acetaldehyde sulfite involves its interaction with molecular targets through its sulfite group. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved in these reactions depend on the specific context and conditions of the reaction .
Comparison with Similar Compounds
2-(Dimethylamino)acetaldehyde sulfite can be compared with other similar compounds such as:
2-(Dimethylamino)acetaldehyde: This compound lacks the sulfite group and has different reactivity and applications.
Sodium sulfite: A simple sulfite salt that is commonly used in industrial and laboratory settings.
Properties
IUPAC Name |
2-(dimethylamino)acetaldehyde;sulfurous acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.H2O3S/c1-5(2)3-4-6;1-4(2)3/h4H,3H2,1-2H3;(H2,1,2,3) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALXJVVARIGVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=O.OS(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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